4,4-dimethoxybut-2-ynal
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Overview
Description
4,4-Dimethoxybut-2-ynal is an organic compound with the molecular formula C6H8O3. It is characterized by the presence of two methoxy groups attached to a but-2-ynal backbone. This compound is of interest in organic synthesis due to its unique structure, which combines an alkyne and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethoxybut-2-ynal can be synthesized through a multi-step process involving the following key steps :
Bromination of 2,5-dimethoxy-2,5-dihydrofuran: This step involves the addition of bromine to 2,5-dimethoxy-2,5-dihydrofuran in dichloromethane at low temperatures to form 3,4-dibromo-2,5-dimethoxytetrahydrofuran.
Methanolysis: The dibromo compound is then treated with methanol and sulfuric acid under reflux conditions to yield 2,3-dibromo-1,1,4,4-tetramethoxybutane.
Dehydrohalogenation: The final step involves the dehydrohalogenation of the dibromo compound using potassium hydroxide in tetrahydrofuran, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethoxybut-2-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The alkyne and aldehyde groups can be reduced to form the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: 4,4-Dimethoxybut-2-ynoic acid.
Reduction: 4,4-Dimethoxybut-2-yn-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethoxybut-2-ynal has several applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of heterocyclic compounds and functionalized alkenes.
Biology: Its derivatives are used in the study of enzyme mechanisms and as probes for biological systems.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4,4-dimethoxybut-2-ynal involves its reactivity towards nucleophiles and electrophiles. The aldehyde group can form Schiff bases with amines, while the alkyne group can undergo cycloaddition reactions. These interactions are crucial in its applications in organic synthesis and biological studies .
Comparison with Similar Compounds
4,4-Dimethoxybut-1-yne: Similar structure but with a terminal alkyne instead of an internal one.
4,4-Dimethoxybut-2-ynoic acid: The oxidized form of 4,4-dimethoxybut-2-ynal.
1,1,4,4-Tetramethoxybut-2-yne: A related compound with four methoxy groups.
Uniqueness: this compound is unique due to the presence of both an alkyne and an aldehyde functional group, which allows for diverse reactivity and applications in synthesis and research .
Properties
CAS No. |
124744-10-1 |
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Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
4,4-dimethoxybut-2-ynal |
InChI |
InChI=1S/C6H8O3/c1-8-6(9-2)4-3-5-7/h5-6H,1-2H3 |
InChI Key |
AZUPMGATAFNDHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(C#CC=O)OC |
Purity |
95 |
Origin of Product |
United States |
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